6,7-Dihydro-5H-thiazolo[4,5-f]indol-2-amine
Description
Properties
Molecular Formula |
C9H9N3S |
|---|---|
Molecular Weight |
191.26 g/mol |
IUPAC Name |
6,7-dihydro-5H-pyrrolo[3,2-f][1,3]benzothiazol-2-amine |
InChI |
InChI=1S/C9H9N3S/c10-9-12-7-3-5-1-2-11-6(5)4-8(7)13-9/h3-4,11H,1-2H2,(H2,10,12) |
InChI Key |
JYAZUKNONVQZEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC3=C(C=C21)N=C(S3)N |
Origin of Product |
United States |
Preparation Methods
Regioselectivity Control
The fusion position of the thiazole ring is critical for biological activity. Steric and electronic factors dictate whether cyclization occurs at the 4,5- or 5,6-positions of the indole. Introducing electron-donating groups at the 5-position of the indole precursor favors formation of the [4,5-f] isomer.
Chemical Reactions Analysis
Types of Reactions: 6,7-Dihydro-5H-thiazolo[4,5-f]indol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Pharmaceutical Applications
1. Antimicrobial Activity
Research indicates that compounds containing thiazole and indole structures exhibit significant antimicrobial properties. For instance, derivatives of thiazole-indole hybrids have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. In a study evaluating the antimicrobial efficacy of similar compounds, minimum inhibitory concentrations (MIC) ranged from 0.06 to 1.88 mg/mL, demonstrating their potential as antimicrobial agents .
2. Anticancer Properties
The compound has been investigated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that thiazolo-indole derivatives possess moderate to strong cytotoxicity against human cancer cells such as MCF-7 (breast cancer) and HepG2 (liver cancer). For example, one study reported IC50 values indicating effective growth inhibition in these cell lines . The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression.
3. Drug Development
The compound serves as a lead structure for the development of new therapeutic agents. Its ability to modulate biological pathways makes it a candidate for further optimization in drug design. Ongoing research focuses on synthesizing analogs with enhanced potency and selectivity for specific biological targets .
Material Science Applications
1. Organic Electronics
Due to its unique electronic properties, 6,7-Dihydro-5H-thiazolo[4,5-f]indol-2-amine is being explored for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The thiazole ring's electron-rich nature allows for efficient charge transport, making it suitable for incorporation into electronic materials .
2. Photocatalysis
The compound has shown potential in photocatalytic applications due to its ability to absorb light and facilitate chemical reactions under irradiation. This property is particularly useful in environmental remediation processes where photocatalysts degrade pollutants through oxidative mechanisms .
Case Studies
Case Study 1: Synthesis and Evaluation of Anticancer Activity
A recent study synthesized a series of thiazolo-indole derivatives and evaluated their anticancer activity using the MTT assay on MCF-7 and HepG2 cell lines. The results indicated that several compounds exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, highlighting their potential as effective anticancer agents .
Case Study 2: Antimicrobial Efficacy Assessment
In another investigation, a range of thiazole-indole derivatives was tested for their antibacterial properties using the microdilution method. The study found that compounds with specific substitutions on the indole ring significantly enhanced antibacterial activity, suggesting that structural modifications could lead to more potent antimicrobial agents .
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-thiazolo[4,5-f]indol-2-amine involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering downstream effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues and Derivatives
The following table summarizes key structural analogues, their molecular properties, and applications:
Pharmacological and Physicochemical Comparisons
Bioactivity
- Thiazolo[4,5-f]indol-2-amine : Preliminary studies suggest affinity for kinase domains due to hydrogen bonding via the amine group .
- Thiazolo[4,5-e]isoindol-2-amine (11c) : Exhibits potent tubulin inhibition (IC₅₀ = 1.2 µM), attributed to bromine substitutions enhancing hydrophobic interactions with the colchicine binding site .
- Imidazo[4,5-f]quinolines (e.g., IQ derivatives): Known for forming DNA adducts and carcinogenic metabolites, contrasting with the safer profile of thiazoloindoles .
Physicochemical Properties
- Lipophilicity : Thiazolo[4,5-f]indol-2-amine (LogP ≈ 2.1) is less lipophilic than brominated analogues (LogP ≈ 3.5 for 11c), affecting blood-brain barrier penetration .
- Solubility : The amine group in thiazoloindoles enhances aqueous solubility (>10 mg/mL in DMSO) compared to acetylated derivatives (<5 mg/mL) .
Biological Activity
6,7-Dihydro-5H-thiazolo[4,5-f]indol-2-amine is a bicyclic compound that combines a thiazole ring with an indole structure. Its molecular formula is C₉H₉N₃S, and it has a molecular weight of 191.25 g/mol. The compound is gaining attention for its potential biological activities, particularly in the fields of oncology and virology.
Chemical Structure and Properties
The unique structure of 6,7-dihydro-5H-thiazolo[4,5-f]indol-2-amine contributes to its biological activity. The presence of an amine functional group and the fused thiazole-indole framework allows for various chemical interactions within biological systems. This compound can undergo typical reactions associated with amines and heterocycles, enhancing its reactivity and potential applications in medicinal chemistry.
Antitumor Activity
Preliminary studies indicate that 6,7-dihydro-5H-thiazolo[4,5-f]indol-2-amine exhibits significant antitumor properties . It has been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. For instance, derivatives of this compound have shown IC50 values ranging from 2.57 to 7.26 µM against these cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6,7-Dihydro-5H-thiazolo[4,5-f]indol-2-amine | MCF-7 | 2.57 |
| 6,7-Dihydro-5H-thiazolo[4,5-f]indol-2-amine | HepG2 | 7.26 |
| Staurosporine (control) | MCF-7 | 6.77 |
| Staurosporine (control) | HepG2 | 8.40 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as confirmed by flow cytometric analysis .
Antiviral Properties
In addition to its anticancer potential, 6,7-dihydro-5H-thiazolo[4,5-f]indol-2-amine has been explored for its antiviral activities . Some derivatives have shown promising results against viral infections, although specific data on this compound's efficacy is still limited and requires further investigation.
Structure-Activity Relationship
The biological activity of 6,7-dihydro-5H-thiazolo[4,5-f]indol-2-amine can be influenced by substituents on the indole or thiazole rings. Electron-withdrawing groups have been found to enhance cytotoxic activity against cancer cells. This highlights the importance of structural modifications in optimizing the pharmacological profile of this compound.
Case Studies
Several studies have focused on synthesizing derivatives of thiazolo-indole compounds to evaluate their biological activities:
- Anticancer Studies : A study synthesized various thiazole derivatives and evaluated their efficacy against MCF-7 and HepG2 cell lines. The most active derivative exhibited an IC50 of 2.57 µM against MCF-7 cells .
- VEGFR-2 Kinase Inhibition : Another study assessed the ability of synthesized compounds to inhibit VEGFR-2 kinase activity, which plays a role in tumor angiogenesis. One derivative showed an IC50 value of 0.15 µM compared to Sorafenib (IC50 = 0.059 µM) .
Q & A
Q. What are the established synthetic routes for 6,7-Dihydro-5H-thiazolo[4,5-f]indol-2-amine and its derivatives?
The compound is typically synthesized via condensation reactions involving indole-thiazole precursors. A common method involves refluxing 2-aminothiazole derivatives with substituted indole aldehydes in acetic acid. For example, 3-formyl-1H-indole-2-carboxylic acid reacts with 2-aminothiazol-4(5H)-one under acidic conditions (AcOH, sodium acetate) to form thiazoloindole derivatives. Reaction optimization includes controlling molar ratios (1.0–1.1 equiv) and reflux durations (3–5 hours) to achieve yields >70% .
Q. How are structural analogs of this compound characterized in terms of purity and functional groups?
Characterization relies on spectral and analytical methods:
- NMR spectroscopy for verifying substituent positions and ring fusion.
- Mass spectrometry to confirm molecular weights (e.g., derivatives with molecular weights ranging from 232–318 g/mol in related compounds) .
- Elemental analysis to validate stoichiometry (e.g., C, H, N, S percentages). Recrystallization from DMF/acetic acid mixtures is used to enhance purity .
Q. What structural modifications enhance the stability of thiazoloindole derivatives?
Substitutions at the indole C-5 or thiazole C-2 positions (e.g., methyl, phenyl, or halogen groups) improve stability by reducing ring strain or electron-deficient regions. For instance, 5,7-dimethyl substitutions in the benzo[d]thiazole moiety increase thermal stability .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of thiazoloindole formation?
Regioselectivity is controlled by:
- Acid catalysis : Acetic acid promotes Schiff base formation between indole aldehydes and thiazole amines, directing cyclization to the [4,5-f] position .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor cyclization over side reactions.
- Temperature : Reflux conditions (100–120°C) accelerate ring closure but may require inert atmospheres to prevent oxidation .
Q. What strategies resolve contradictions in spectral data for structurally similar derivatives?
Discrepancies in NMR or mass spectra arise from tautomerism or solvation effects. Solutions include:
- Variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomers).
- X-ray crystallography to unambiguously assign substituent positions (as demonstrated for analogs like 5-fluoro-[1,3]thiazolo[4,5-f]quinolin-2-amine) .
- Computational modeling (DFT) to predict spectral patterns and validate experimental data .
Q. How can structure-activity relationships (SAR) guide the design of bioactive thiazoloindole derivatives?
Key SAR insights:
Q. What methodologies optimize yields in multi-step syntheses of thiazoloindole derivatives?
Yield optimization involves:
- Stepwise purification : Intermediate isolation via column chromatography (silica gel, ethyl acetate/hexane eluents).
- Catalytic additives : Use of NaOAc or K₂CO₃ to neutralize byproducts (e.g., HBr in cyclization steps) .
- Microwave-assisted synthesis : Reduces reaction times (from hours to minutes) for steps like imine formation .
Methodological Considerations
Q. How are solvent and catalyst choices critical in thiazoloindole cyclization?
Q. What analytical challenges arise in characterizing fused-ring systems, and how are they addressed?
Challenges include overlapping NMR signals and low solubility. Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
